2-Amino-5,5-difluorohexanoicacidhydrochloride
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Overview
Description
2-Amino-5,5-difluorohexanoicacidhydrochloride is a synthetic organic compound characterized by the presence of amino and difluoro groups attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-Amino-5,5-difluorohexanoicacidhydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-difluorohexanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-Amino-5,5-difluorohexanoicacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-5,5-difluorohexanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro groups can enhance the compound’s binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorophenylboronic acid, hydrochloride: Similar in structure but with a boronic acid group instead of a hexanoic acid backbone.
2-Amino-5-hydroxyhexanoic acid: Similar backbone but with a hydroxyl group instead of difluoro groups.
Uniqueness
2-Amino-5,5-difluorohexanoicacidhydrochloride is unique due to the presence of both amino and difluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H12ClF2NO2 |
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Molecular Weight |
203.61 g/mol |
IUPAC Name |
2-amino-5,5-difluorohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-6(7,8)3-2-4(9)5(10)11;/h4H,2-3,9H2,1H3,(H,10,11);1H |
InChI Key |
LQMMUWJUKCIAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(=O)O)N)(F)F.Cl |
Origin of Product |
United States |
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